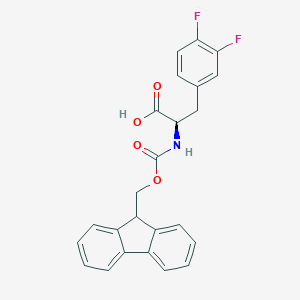

Fmoc-3,4-difluoro-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide Science

The foundation of life's proteins and peptides is built upon a set of 20 standard, or canonical, amino acids. nih.gov However, the field of peptide science has expanded its toolkit to include non-canonical amino acids (ncAAs), which are not among the 20 naturally encoded. nih.govacs.org The incorporation of these unique building blocks into peptide chains is a powerful strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govnih.gov

The use of ncAAs offers a way to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to degradation by enzymes and poor pharmacokinetic profiles. nih.govnih.gov By introducing ncAAs, medicinal chemists can design peptides with enhanced stability, better target specificity, and novel biological activities. nih.govacs.org Nature itself provides inspiration for this approach, with many biologically active natural products containing non-canonical amino acid structures. nih.gov The exploration of ncAAs has become a crucial aspect of modern drug discovery, enabling the development of new peptide-based therapeutics. nih.goveurpepsoc.com

Rationale for Fluorine Incorporation in Amino Acid Design

The introduction of fluorine into amino acid structures is a strategic approach in medicinal chemistry to enhance the properties of peptides and proteins. nih.gov Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the biological and physical properties of the resulting molecules. iris-biotech.de

Fluorination can alter several key properties of amino acids and the peptides that contain them. nih.govrsc.org The strong electron-withdrawing nature of fluorine can influence the local chemical environment within a peptide, potentially affecting the acidity or basicity of nearby functional groups. nih.gov This can lead to changes in intermolecular interactions, such as hydrogen bonding and dipolar interactions, which are critical for peptide structure and function. nih.gov

Furthermore, the incorporation of fluorine can impact the hydrophobicity of the amino acid side chain. researchgate.net While fluorine itself is highly electronegative, fluorinated alkyl and aryl groups often exhibit increased hydrophobicity. This "polar hydrophobicity" is a unique characteristic that can be exploited to modulate how a peptide interacts with its biological target or cellular membranes. iris-biotech.de The presence of fluorine can also influence the conformational preferences of the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helices. iris-biotech.denih.gov

A primary driver for incorporating fluorine into amino acids is the potential to enhance the bioactivity and stability of peptides. rsc.orgnih.gov Fluorination can lead to increased metabolic stability by making the peptide more resistant to enzymatic degradation by proteases. nih.govacs.org The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, which can prolong the therapeutic effect of a peptide drug. nih.gov

The enhanced stability of fluorinated peptides also extends to thermal and chemical denaturation. nih.govpnas.org Studies have shown that replacing hydrogen with fluorine in the hydrophobic core of proteins can significantly increase their stability. nih.govpnas.org This increased stability can be attributed to factors such as the increased hydrophobic surface area buried within the folded structure. pnas.org In terms of bioactivity, the altered electronic and steric properties of fluorinated amino acids can lead to stronger binding interactions with biological targets, resulting in enhanced efficacy. nih.govchemimpex.com For example, the introduction of a difluoromethyl group in the drug Voxilaprevir improved its potency through favorable hydrophobic interactions. rsc.org

Overview of Fmoc-3,4-difluoro-D-phenylalanine in Research

This compound is a specialized amino acid derivative that serves as a valuable tool in peptide synthesis and drug development. chemimpex.com The "Fmoc" (fluorenylmethyloxycarbonyl) group is a protecting group attached to the amino acid's nitrogen atom. This group is stable under many reaction conditions but can be easily removed when needed, making it ideal for use in solid-phase peptide synthesis (SPPS), a common method for building peptides step-by-step. chemimpex.com

The "3,4-difluoro" designation indicates that two fluorine atoms are attached to the 3rd and 4th positions of the phenyl ring of the phenylalanine side chain. This specific fluorination pattern imparts the beneficial properties discussed earlier, such as enhanced stability and altered bioactivity. chemimpex.com The "D" in its name signifies that it is the D-enantiomer of the amino acid, a mirror image of the naturally occurring L-amino acids. The use of D-amino acids is another strategy to increase a peptide's resistance to enzymatic degradation, as proteases are typically specific for L-amino acids. nih.gov

Researchers utilize this compound to create peptides with improved pharmacokinetic properties and higher binding affinities for their targets. chemimpex.com Its incorporation has been explored in the development of novel inhibitors and other biologically active compounds. chemimpex.com Studies have also investigated the self-assembly properties of similar difluorinated Fmoc-phenylalanine derivatives, revealing how the position of the fluorine atoms can influence the formation of hydrogels and other nanostructures. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378937 | |

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-59-4 | |

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Fmoc 3,4 Difluoro D Phenylalanine and Analogues

Biomimetic-Proton Shift Approaches

Biomimetic synthesis attempts to mimic natural biochemical pathways. A notable approach in the synthesis of fluorinated amino acids is the beilstein-journals.orgnih.gov-proton shift reaction, which is analogous to biological transamination. researchgate.netpsu.edu This method involves the base-catalyzed isomerization of an azomethine (imine) to a more stable tautomer, effectively converting a ketone or aldehyde into an amine. researchgate.netpsu.edu

For the synthesis of β,β-difluoro-α-amino acid derivatives, a biomimetic enantioselective beilstein-journals.orgnih.gov-proton shift of β,β-difluoro-α-imine amides has been reported. nih.gov This reaction is often catalyzed by chiral organic molecules, such as quinine (B1679958) derivatives, to induce high enantioselectivity, yielding optically pure fluorinated amino acid derivatives. nih.gov This approach is valued for its operational simplicity and ability to generate a wide range of products in good yields and high enantiomeric excess. nih.govnih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used and reliable for synthesizing enantiomerically pure compounds. wikipedia.org

Several chiral auxiliaries have been employed in the synthesis of fluorinated phenylalanines. For instance, the Schöllkopf reagent, a chiral bis-lactim ether, can be alkylated with fluorinated benzyl (B1604629) bromides to produce fluorinated phenylalanine derivatives with high diastereoselectivity. nih.govnih.gov Following alkylation, hydrolysis of the auxiliary yields the desired amino acid ester, which can then be protected with an Fmoc group. nih.gov Other auxiliaries, such as those based on oxazolidinones and camphorsultam, have also proven effective in guiding the stereoselective alkylation of glycine (B1666218) enolates to produce a variety of unnatural amino acids. wikipedia.org For example, a one-pot double alkylation of a chiral auxiliary with benzyl iodides has been used to synthesize N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives. nih.gov

Asymmetric α-Alkylation Techniques

Asymmetric α-alkylation of a glycine equivalent is a powerful method for the synthesis of α-amino acids. This technique often employs a chiral phase-transfer catalyst to control the stereochemistry of the alkylation reaction. A glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile, like a substituted benzyl bromide.

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. nih.gov By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), it is possible to synthesize either the (R)- or (S)-enantiomer of the desired amino acid with high enantioselectivity. nih.gov This method has been successfully applied to the synthesis of various unnatural phenylalanine derivatives, including those with halogen substituents on the aromatic ring. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Aryl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions are particularly useful for synthesizing fluorinated phenylalanine derivatives by coupling an appropriate aryl halide with an amino acid-derived building block.

In a typical Negishi coupling approach, an organozinc reagent derived from a protected iodoalanine is coupled with a halogenated aromatic compound (e.g., a difluorinated iodobenzene) in the presence of a palladium catalyst. beilstein-journals.org This method has demonstrated versatility in producing a range of fluorinated phenylalanines with high enantioselectivity and in acceptable yields. beilstein-journals.org The choice of ligand for the palladium catalyst can significantly impact the reaction's efficiency. beilstein-journals.org Similarly, the Suzuki reaction, which utilizes an organoboron reagent, has been widely applied in pharmaceutical synthesis due to its mild reaction conditions and tolerance of various functional groups. nobelprize.orgfrontierspecialtychemicals.com

Scalability and Efficiency in Synthetic Protocols

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial component in the solid-phase synthesis of peptides. chemimpex.com The Fmoc group is a base-labile Nα-protecting group that has become a cornerstone of modern peptide synthesis due to its stability to acids and compatibility with a wide range of side-chain protecting groups. chempep.com This orthogonality allows for the selective removal of the Fmoc group without compromising other protecting groups or the link to the solid support, a significant advantage over older methods like Boc/Bzl chemistry which required harsh acidic conditions. nih.gov The use of a D-amino acid analog like 3,4-difluoro-D-phenylalanine can influence the resulting peptide's structure and its resistance to enzymatic degradation. aralezbio-store.comnih.gov

The core of Fmoc-SPPS is a cycle of deprotection and coupling steps. The synthesis begins with an amino acid anchored to a solid resin support. The Nα-Fmoc group of the growing peptide chain is removed to expose a free amine, which is then coupled with the next incoming Fmoc-protected amino acid.

The deprotection of the Fmoc group is achieved through a β-elimination reaction, typically induced by a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). chempep.comnih.gov The base abstracts a proton from the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide. chempep.comyoutube.com This newly freed amine is then available to form a peptide bond with the carboxyl group of the next amino acid in the sequence, in this case, this compound.

The coupling reaction requires activation of the carboxylic acid of the incoming Fmoc-amino acid. This is commonly achieved using coupling reagents like Dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. chempep.com The activated amino acid then reacts with the free amine on the resin-bound peptide to form the new peptide bond. chempep.com The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Table 1: Key Steps in the Fmoc-SPPS Cycle

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deprotection | 20-40% Piperidine in DMF | Removal of the Nα-Fmoc protecting group to expose a free amine. chempep.com |

| Washing | DMF, Isopropanol (IPA) | Removal of excess deprotection reagent and the dibenzofulvene byproduct. chempep.com |

| Coupling | Fmoc-amino acid, Activator (e.g., DCC/HOBt) | Formation of a new peptide bond between the activated amino acid and the resin-bound peptide. chempep.com |

| Washing | DMF | Removal of excess reagents and byproducts from the coupling reaction. |

The Fmoc chemistry is exceptionally well-suited for automated peptide synthesis. nih.gov A key reason for this is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, has a strong UV absorbance, which can be measured to quantify the efficiency of each deprotection cycle. nih.gov This provides a reliable method for ensuring the synthesis is proceeding correctly, a feature that is critical for the automation of synthesizing long or complex peptides. nih.gov

Microwave-assisted SPPS has further enhanced the speed and efficiency of peptide synthesis, including those containing modified amino acids. nih.govnih.gov The use of Fmoc-protected building blocks like this compound is fully compatible with these automated and high-throughput platforms. This compatibility facilitates the rapid generation of peptide libraries, where numerous peptide variants are synthesized in parallel. nih.gov By systematically incorporating fluorinated amino acids at specific positions, researchers can create libraries to screen for peptides with optimized properties, such as increased binding affinity or enhanced stability.

Impact of this compound on Peptide Conformation and Structure

The introduction of fluorinated amino acids can have a profound effect on the local and global conformation of a peptide. nih.govcanterbury.ac.nz The unique electronic properties of fluorine, being the most electronegative element, can alter intramolecular and intermolecular interactions that dictate the three-dimensional structure of the peptide backbone and side chains. mdpi.com

The electron-withdrawing nature of the fluorine atoms on the phenyl ring of 3,4-difluoro-D-phenylalanine significantly alters the electronic distribution of the aromatic side chain. mdpi.com This modification can influence key non-covalent interactions that stabilize peptide secondary structures, such as β-sheets and α-helices. For instance, the substitution of hydrogen with fluorine can weaken or strengthen CH/π and NH/π interactions, depending on the position of the fluorine atom. nih.gov It can also modulate π-π stacking interactions by changing the quadrupole moment of the aromatic ring, potentially inverting it from an electron-rich π-donor to an electron-deficient π-acceptor. mdpi.com Furthermore, the proximity of fluorine to the peptide backbone may allow for the formation of stabilizing C-H···F hydrogen bonds. nih.gov

Table 2: Effects of Fluorination on Intermolecular Forces

| Interaction Type | Effect of Fluorination | Reference |

|---|---|---|

| Hydrophobic Interactions | Can be enhanced due to the hydrophobic nature of the C-F bond. | nih.gov |

| π-π Stacking | Modulates the electrostatic potential of the aromatic ring, affecting stacking geometry and strength. | mdpi.com |

| CH/π and NH/π Interactions | Strength can be increased or decreased depending on the fluorine's position and its electron-withdrawing effects. | nih.gov |

| Hydrogen Bonding | Fluorine can act as a weak hydrogen bond acceptor (e.g., C-H···F). | nih.gov |

Incorporating modified amino acids is a well-established strategy for imposing conformational constraints on a peptide chain. nih.gov Reducing the inherent flexibility of a peptide can lock it into a bioactive conformation, which often leads to increased binding affinity and specificity for its target. nih.gov The steric bulk and unique stereoelectronic properties of the 3,4-difluorophenyl side chain can restrict the rotational freedom (phi and psi angles) of the peptide backbone around the modified residue. This can help to pre-organize the peptide into a specific secondary structure, such as a turn or a helix. Using the D-enantiomer further influences the peptide's folding propensity, often inducing turns or disrupting canonical secondary structures formed by L-amino acids. nih.gov This conformational rigidity makes this compound a valuable tool for designing structured molecular scaffolds.

Engineering of Peptides and Proteins with Fluorinated Amino Acids

The site-specific incorporation of fluorinated amino acids like 3,4-difluoro-D-phenylalanine is a powerful technique in peptide and protein engineering. nih.gov This approach allows for the fine-tuning of a molecule's properties to enhance its therapeutic or diagnostic potential. The introduction of fluorine can improve metabolic stability by blocking sites susceptible to enzymatic degradation. chemimpex.com

Moreover, the altered hydrophobicity and electronic character of fluorinated residues can enhance a peptide's ability to interact with and cross lipid membranes. canterbury.ac.nz The strategic placement of fluorine atoms can also be used to modulate the pKa of nearby functional groups, which can be critical for receptor binding or catalytic activity. mdpi.com The synthesis of peptides containing these non-canonical amino acids is readily achievable through Fmoc-SPPS, making it a practical strategy for developing novel peptide-based therapeutics and research tools. chemimpex.comnih.gov The ability to create peptides with precisely engineered properties underscores the importance of building blocks like this compound in modern medicinal chemistry and biotechnology. chemimpex.com

Modification for Improved Stability and Functionality

The introduction of this compound into peptide sequences is a powerful strategy to overcome one of the major hurdles in peptide drug development: poor metabolic stability. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. The substitution of an L-amino acid with a D-amino acid, such as 3,4-difluoro-D-phenylalanine, can render the peptide bond resistant to cleavage by these enzymes. researchgate.net

Proteases, the enzymes responsible for peptide degradation, are highly specific for the stereochemistry of their substrates, primarily recognizing L-amino acids. researchgate.net By incorporating a D-amino acid, the peptide no longer fits into the active site of the protease, thus inhibiting enzymatic breakdown. This enhanced resistance to proteolysis significantly increases the in vivo half-life of the peptide, allowing for sustained therapeutic action.

Table 1: General Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide Characteristic | Effect of D-Amino Acid Incorporation | Rationale |

| Proteolytic Stability | Increased | Resistance to degradation by proteases that are specific for L-amino acids. researchgate.net |

| In Vivo Half-Life | Extended | Reduced clearance due to slower enzymatic degradation. |

| Immunogenicity | Potentially Reduced | Altered peptide structure may lead to lower recognition by the immune system. |

Design of Peptide-Based Therapeutics

The enhanced stability and modified functionality conferred by this compound make it a highly attractive component in the design of peptide-based therapeutics for a range of diseases. The ability to prolong the presence of a bioactive peptide in the bloodstream is a critical factor in developing effective treatments.

In the context of antimicrobial peptide (AMP) development, for instance, proteolytic degradation is a significant barrier to their systemic use. By incorporating 3,4-difluoro-D-phenylalanine, researchers can design AMPs that are less susceptible to bacterial and host proteases, thereby enhancing their antimicrobial activity and therapeutic window. While specific studies on AMPs containing this exact amino acid are limited, the general strategy of using D-amino acids to improve the stability and efficacy of AMPs is a recognized approach in the field.

Similarly, in the realm of anticancer peptides, stability is paramount for reaching and acting upon tumor cells. The incorporation of 3,4-difluoro-D-phenylalanine can lead to the development of more robust anticancer peptides with improved pharmacokinetic profiles. The altered conformation induced by the fluorinated D-amino acid can also potentially enhance the selectivity and potency of the peptide towards cancer cells.

The design of such peptide-based therapeutics involves the solid-phase synthesis of the peptide, where the Fmoc protecting group of this compound plays a crucial role. This protecting group ensures that the amino group of the amino acid does not react prematurely, allowing for the controlled, stepwise addition of amino acids to build the desired peptide sequence.

Table 2: Research Findings on D-Amino Acid Containing Peptides

| Therapeutic Area | Peptide Modification | Observed Outcome |

| Antimicrobial | Incorporation of D-amino acids | Enhanced resistance to bacterial proteases and improved antimicrobial activity. |

| Anticancer | Substitution with D-amino acids | Increased stability in serum and potentially enhanced cytotoxicity towards cancer cells. |

| General Peptide Drugs | Replacement of L-amino acids with D-amino acids | Significantly increased half-life and bioavailability. researchgate.net |

Molecular Self Assembly and Supramolecular Chemistry

Self-Assembly Mechanisms of Fmoc-Phenylalanine Derivatives

Fmoc-phenylalanine (Fmoc-Phe) and its derivatives are a well-studied class of low molecular weight hydrogelators that spontaneously organize in aqueous environments. acs.orgacs.org This self-assembly is a complex process governed by a delicate balance of non-covalent interactions, leading to the formation of hierarchical structures. The process is not random but can be precisely initiated and controlled through various external stimuli.

The initiation of self-assembly in Fmoc-Phe derivatives, including Fmoc-3,4-difluoro-D-phenylalanine, can be triggered by several methods that alter the solubility and intermolecular interactions of the molecules. researchgate.net These methods provide a means to control the onset of gelation and the properties of the resulting materials. mdpi.com

Thermal-Switch: This method involves dissolving the Fmoc-amino acid derivative in water, often at an elevated temperature (e.g., 90 °C), to create a homogenous solution. mdpi.com As the solution is slowly cooled to room temperature, the decrease in thermal energy allows non-covalent interactions to dominate, leading to molecular aggregation and the formation of a structured network. rsc.org

Solvent-Switch: In this technique, the Fmoc-derivative is first dissolved in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, in which it is highly soluble. mdpi.com This solution is then introduced into an aqueous medium (a poor solvent), causing the molecules to precipitate and self-assemble into nanostructures. nih.gov

A study on double-fluorinated Fmoc-Phe derivatives, including Fmoc-3,4F-Phe, utilized these three methods to prepare self-assembled structures, highlighting their general applicability to this class of compounds. mdpi.com

The self-assembly of Fmoc-Phe derivatives typically results in the formation of one-dimensional (1D) nanofibrils. acs.org These fibrils, which can be visualized using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM), are the fundamental building blocks of the larger supramolecular structure. Structural studies indicate that these fibrils often feature β-sheet-like arrangements stabilized by hydrogen bonds and π-π interactions. researchgate.net

These elongated fibrils subsequently entangle and interact, trapping large amounts of water to form a three-dimensional, porous network known as a hydrogel. rsc.orgresearchgate.net Hydrogels formed from Fmoc-amino acids are of significant interest for biomedical applications due to their biocompatibility and resemblance to the natural extracellular matrix. mdpi.com The morphology of the nanostructures is not always limited to simple fibrils; depending on the specific derivative and assembly conditions, more complex structures like twisted ribbons and nanotubes can form. rsc.org For instance, Fmoc-diphenylalanine has been shown to form nanotubes and microtubes through a hierarchical assembly process. nih.gov

The driving forces behind the self-assembly of Fmoc-Phe derivatives are a combination of specific, non-covalent interactions. rsc.orgnih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the directional growth of the assemblies. They occur between the carbamate (B1207046) groups (N-H···O=C) of the Fmoc moiety and between the carboxylic acid groups of adjacent molecules. acs.orgmdpi.com This network of hydrogen bonds is a key factor in the formation of stable, fibrillar structures. researchgate.net Crystal structure analysis of Fmoc-3,4F-Phe has shown intermolecular hydrogen bonding between the carboxylate group and the solvent (DMSO), while Fmoc-Phe shows hydrogen bonding between adjacent carboxylic acid groups. mdpi.com

π-π Stacking: The aromatic nature of both the fluorenyl group of the Fmoc moiety and the phenylalanine side chain leads to significant π-π stacking interactions. nih.govnih.gov These interactions occur between the Fmoc rings of neighboring molecules and between the phenyl rings of the side chains, contributing substantially to the stability of the assembled structure. acs.orgmdpi.com The combination of these stacking interactions is a primary driver for the aggregation of the molecules into a polymer-like fibrous network. researchgate.net

The interplay between directional hydrogen bonding and stabilizing π-π stacking is what ultimately dictates the formation of 1D nanofibrils over other architectures. acs.org

Impact of Fluorination on Supramolecular Organization

The introduction of fluorine atoms onto the phenyl ring of phenylalanine is a powerful strategy for modulating the self-assembly process and the properties of the resulting materials. researchgate.netnih.gov Fluorination alters the electronic properties, hydrophobicity, and dipole moment of the side chain, thereby influencing the intermolecular interactions that govern supramolecular organization. nih.govrsc.org

Research has consistently shown that fluorination significantly impacts both the speed of self-assembly and the morphology of the resulting nanostructures. smolecule.com

Kinetics: Incorporating electron-withdrawing groups like fluorine onto the phenyl ring has been shown to accelerate the gelation process compared to the non-halogenated Fmoc-Phe. mdpi.com For monohalogenated derivatives, the position of the fluorine atom has a strong influence on the rate of assembly, which increases in the order of ortho < meta < para. nih.gov This effect is attributed to a reduction in the electrostatic repulsion between the aromatic π-systems of adjacent side chains. mdpi.com

Morphology: The position of fluorine substitution can also alter the morphology of the assembled fibrils. For mono-fluorinated Fmoc-Phe, the fibril diameter was found to vary with the substitution pattern (para < meta < ortho). nih.gov A comparative study of Fmoc-3,4-difluoro-Phe and Fmoc-3,5-difluoro-Phe revealed significant physical and morphological differences, underscoring that even the position of a single fluorine atom can have a profound effect on the final supramolecular structure. researchgate.netnih.gov Molecular dynamics simulations have supported these experimental findings, confirming that changes in the fluorination pattern lead to distinct molecular packing and stability. researchgate.netsmolecule.com

| Substituent | Gelation Time | Nature of Substituent |

|---|---|---|

| -NO2 (para) | ~0.5 minutes | Strongly Electron-Withdrawing |

| -F (para) | ~5 minutes | Electron-Withdrawing |

| -CN (para) | ~5 minutes | Electron-Withdrawing |

| -H (unsubstituted) | ~25 minutes | Neutral |

| -CH3 (para) | ~10 minutes | Electron-Donating |

| -OH (para) | ~4 hours | Electron-Donating |

| -NH2 (para) | ~24 hours | Strongly Electron-Donating |

Data synthesized from findings on the influence of electronic effects on self-assembly rates. mdpi.com

The ability to control self-assembly through fluorination provides a powerful tool for engineering bioinspired materials with tailored properties. nih.gov By making minimal atomic substitutions, researchers can fine-tune the self-assembly process to create hydrogels with specific mechanical strengths, stabilities, and morphologies. rsc.org

The introduction of fluorine can enhance the mechanical rigidity of the resulting hydrogels. nih.gov For example, hydrogels formed from pentafluorinated Fmoc-Phe exhibit superior viscoelastic properties compared to their non-fluorinated counterparts. rsc.org This tunability is crucial for developing materials for specific applications, such as tissue engineering scaffolds that need to mimic the mechanical properties of native tissues or for creating controlled drug delivery systems. researchgate.netmdpi.com The strategic use of fluorinated derivatives like this compound allows for the rational design of supramolecular materials where properties can be programmed at the molecular level. researchgate.netnih.gov This approach opens avenues for creating a wide range of functional materials from simple, bio-inspired building blocks. rsc.org

Co-assembly Approaches for Hybrid Supramolecular Architectures

The strategic co-assembly of two or more different molecular building blocks into a single, ordered supramolecular structure is a powerful method for creating hybrid materials with novel or enhanced functionalities. google.comrsc.org This approach moves beyond the self-assembly of a single component, allowing for the synergistic integration of distinct chemical and physical properties into a unified architecture. google.com In the context of Fmoc-amino acids, co-assembly has been explored to modulate the mechanical properties, stability, and functional capabilities of the resulting biomaterials, which is particularly challenging when using a single building block. google.commdpi.com The process relies on the spontaneous organization driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces between the different components. hw.ac.uk

Research into the co-assembly of halogenated Fmoc-phenylalanine derivatives, such as Fmoc-3,4-difluoro-phenylalanine, with other aromatic peptide building blocks has demonstrated the potential to generate hydrogels with significantly improved characteristics. google.com Fluorination itself is recognized as an effective strategy to influence supramolecular organization on the nanoscale. researchgate.netcolab.ws The introduction of fluorine atoms into the phenylalanine side chain alters its electronic properties and can enhance self-assembly kinetics and the viscoelastic properties of the resulting gels compared to non-fluorinated analogues. smolecule.comrsc.org

A notable example involves the co-assembly of Fmoc-3,4-difluoro-L-phenylalanine (a stereoisomer of the D-form) and Fmoc-diphenylalanine (Fmoc-FF) to form robust hybrid hydrogels. google.com While studies often utilize the L-enantiomer, the principles of co-assembly and the resulting material enhancements are broadly applicable to D-amino acid derivatives, which are frequently used to confer proteolytic resistance to peptide-based materials. researchgate.net The combination of these two building blocks in specific molar ratios leads to a synergistic effect on the mechanical properties of the hydrogel, yielding materials that are substantially more rigid than hydrogels formed from either component alone. google.com

The formation of these hybrid hydrogels has been demonstrated at various molar ratios of Fmoc-3,4-diF-Phe-OH to Fmoc-FF, with transmission electron microscopy (TEM) confirming the creation of distinct fibrillar nanostructures for the hybrid materials compared to the individual components. google.com Characterization of these hybrid systems reveals the emergence of new properties not present in the parent materials. For instance, fluorescence spectroscopy suggests the formation of new aromatic interactions within the co-assembled structure, indicating a true hybrid material is formed rather than a simple composite of two separate networks. google.com This is a key indicator that the two building blocks are interacting at the molecular level to create a novel supramolecular arrangement. google.com

The enhanced properties of these co-assembled hydrogels, particularly their remarkable rigidity, highlight the success of this approach in overcoming the limitations of single-component peptide hydrogels. google.com

Table 1: Comparative Properties of Individual vs. Hybrid Hydrogels This table presents data derived from research on the co-assembly of Fmoc-3,4-difluoro-L-phenylalanine and Fmoc-diphenylalanine. google.com

| Hydrogel Composition | Molar Ratio (diF-Phe:FF) | Key Research Finding |

| Fmoc-3,4-diF-Phe-OH | 1:0 | Forms a hydrogel with baseline mechanical properties. |

| Fmoc-FF | 0:1 | Forms a hydrogel with baseline mechanical properties. |

| Hybrid Hydrogel | 3:1 | Shows enhanced mechanical properties compared to individual components. |

| Hybrid Hydrogel | 1:1 | Exhibits remarkable rigidity with a storage modulus (G') significantly higher (up to an order of magnitude) than either individual component. Fluorescence spectra show a new peak, suggesting unique molecular interactions. |

| Hybrid Hydrogel | 1:3 | Shows enhanced mechanical properties compared to individual components. |

Mechanistic Biochemical Studies

Probing Enzyme Catalysis and Substrate Specificity

The introduction of fluorinated phenylalanine analogues into peptide substrates or protein active sites is a well-established strategy for studying enzyme catalysis and specificity. researchgate.net The electron-withdrawing nature of the fluorine atoms in 3,4-difluoro-D-phenylalanine can alter the electronic environment of the aromatic ring, influencing interactions within an enzyme's active site without causing significant structural perturbation. springernature.com This makes it an invaluable tool for exploring enzyme mechanisms, protein-protein interactions, and ligand-receptor binding. researchgate.net

Researchers utilize fluorinated analogues to investigate the roles of specific residues in catalysis. For example, replacing a native phenylalanine or tyrosine with a fluorinated version can modulate the pKa of nearby functional groups or alter cation-π interactions, providing insight into the catalytic mechanism. fu-berlin.deresearchgate.net While a direct replacement for tyrosine, fluorinated tyrosine analogues have been used as probes to investigate the role of Tyr in key biological enzymatic processes. researchgate.net Similarly, studies on ribonuclease A using fluorinated histidine have demonstrated how such substitutions can dramatically alter the pH-rate profile of enzymatic reactions, helping to elucidate the function of catalytic residues. fu-berlin.de Peptides containing fluorinated amino acids are known to be valuable for the investigation of enzyme kinetics. researchgate.net The stability of these analogues to enzymatic degradation also makes them effective as potential enzyme inhibitors. nih.govresearchgate.net

Table 1: Influence of Fluorine Substitution on Properties Relevant to Enzyme Studies

| Property | Effect of Fluorination | Biochemical Implication | Reference |

|---|---|---|---|

| Acidity/Basicity | Increases acidity of nearby carboxyl groups and reduces basicity of amino groups. | Alters the pH-dependence of enzyme activity, providing insights into catalytic residues. | fu-berlin.deresearchgate.net |

| Hydrophobicity | Generally increases lipophilicity. | Can modify substrate binding affinity and passage through cell membranes. | numberanalytics.com |

| Proteolytic Stability | The strong C-F bond can hinder enzymatic cleavage. | Enables the design of enzyme inhibitors and more stable therapeutic peptides. | nih.govnumberanalytics.com |

| Protein Interactions | Can modify hydrogen bonding patterns and hydrophobic interactions. | Allows for probing and fine-tuning protein-ligand and protein-protein binding affinities. | smolecule.com |

Investigating Signaling Pathways and Gene Regulation with Fluorinated Analogues

Fluorinated amino acids serve as crucial tools for exploring cellular signaling pathways and the mechanisms of gene regulation. scbt.com By incorporating analogues like 3,4-difluoro-D-phenylalanine into bioactive peptides or proteins, researchers can dissect molecular recognition events that trigger downstream signaling cascades.

A notable example involves the study of G protein-coupled receptor (GPCR) activation. In one study, the C-terminal tyrosine of the α-factor, a peptide that binds to the Ste2p receptor to activate a signal transduction pathway, was replaced with various fluorinated phenylalanine analogues, including 3,4-difluorophenylalanine (3,4-F2Phe). fu-berlin.de This substitution allowed for a detailed analysis of how aromatic ring electronics affect receptor binding and subsequent signal activation. fu-berlin.de

Furthermore, fluorinated amino acids are instrumental in the field of epigenetics. The genetic encoding of various fluorophenylalanines, including 3,4-difluorophenylalanine, into proteins has been developed to probe cation-pi interactions, which are critical in the recognition of post-translational modifications like lysine (B10760008) methylation on histones by "reader" domains. rsc.org This technique offers a precise method to study how these interactions contribute to gene regulation. rsc.org A 2016 study successfully demonstrated the genetic incorporation of several fluorophenylalanines into E. coli to create modified proteins, establishing a method to explore their functional roles in cellular environments. rsc.org

Table 2: Application of Fluorophenylalanines in Signaling and Gene Regulation Studies

| Fluorinated Analogue | Biological System Studied | Finding | Reference |

|---|---|---|---|

| 3,4-Difluorophenylalanine (F2F0) | E. coli protein expression system | Recognized by the PylRS-AS synthetase for genetic incorporation, though not fully orthogonal as it could displace native phenylalanine. | rsc.org |

| 3,4,5-Trifluorophenylalanine (F3F) | E. coli protein expression system | Successfully incorporated into sfGFP with orthogonality, enabling its use as a probe. | rsc.org |

| 2,3,4,5-Tetrafluorophenylalanine (F4F) | E. coli protein expression system | Genetically encoded with orthogonality, allowing for site-specific protein modification. | rsc.org |

Analysis of Fluorination Effects on Biological Processes

The substitution of hydrogen with fluorine can profoundly, though often unpredictably, influence a wide range of biological processes. acs.org The effects stem from fundamental changes in the physicochemical properties of the amino acid side chain, which in turn affect peptide and protein behavior. fu-berlin.de

One of the most significant effects is on molecular conformation and stability. The introduction of fluorine can alter the acidity of carboxyl groups and the basicity of amino groups due to strong inductive effects. researchgate.net This can impact the strength of hydrogen bonds that are crucial for maintaining secondary structures. fu-berlin.de Furthermore, fluorination generally increases hydrophobicity and can enhance thermodynamic stability. springernature.com Highly fluorinated analogues of hydrophobic amino acids have been shown to increase a protein's stability against heat and chemical denaturants, an effect attributed to the increased buried hydrophobic surface area. springernature.com However, single, minimally fluorinated substitutions can sometimes be destabilizing, depending on the packing efficiency within the protein core. acs.org

Fluorination also has a marked effect on protein-protein interactions and proteolytic stability. The increased strength of the C-F bond enhances resistance to enzymatic degradation, a property that is highly advantageous for developing therapeutic peptides with longer half-lives. nih.govnumberanalytics.com The altered electronic and hydrophobic character of the fluorinated side chain can either enhance or disrupt protein-protein interactions, providing a method to fine-tune these associations for therapeutic or research purposes. smolecule.comacs.org These combined effects make fluorinated amino acids powerful tools for protein engineering and the development of novel biomaterials. fu-berlin.de

Table 3: Summary of Physicochemical and Biological Effects of Amino Acid Fluorination

| Parameter | General Effect of Fluorination | Consequence in Biological Systems | References |

|---|---|---|---|

| pKa | Increased acidity of COOH group; Decreased basicity of NH2 group. | Alters pH-dependent functions and interactions. | fu-berlin.denumberanalytics.com |

| Hydrophobicity/Lipophilicity | Increased. | Can enhance membrane permeability and affect protein folding by increasing buried hydrophobic surface area. | springernature.comnumberanalytics.com |

| Conformation | Can alter side-chain conformational preferences. | Influences peptide secondary structure propensity and protein folding rates. | fu-berlin.deacs.org |

| Thermal Stability | Often increased, especially with high fluorination. | Enhances protein resistance to heat-induced unfolding. | springernature.comacs.org |

| Proteolytic Stability | Increased due to strong C-F bond. | Retards degradation by proteases, increasing the in vivo half-life of peptides. | researchgate.netspringernature.com |

| Protein-Protein Interactions | Modulated (can be enhanced or weakened). | Allows for the fine-tuning of biological interactions and signaling pathways. | researchgate.netacs.org |

Future Research Directions and Translational Perspectives

Development of Novel Fluorinated Amino Acid Building Blocks

The success with Fmoc-3,4-difluoro-D-phenylalanine underscores the potential of fluorination as a powerful strategy in molecular design. nih.gov Future research will likely focus on the synthesis and characterization of a broader array of fluorinated amino acids. bohrium.comnih.gov This includes the development of building blocks with varying degrees and patterns of fluorination on the aromatic ring or other parts of the amino acid structure. bohrium.comresearchgate.net Researchers are exploring new synthetic methodologies, including transition metal-catalyzed and electrochemical fluorination, to create these novel compounds with greater efficiency and selectivity. numberanalytics.com The goal is to expand the chemical toolbox available for peptide and protein engineering, allowing for the fine-tuning of properties such as hydrophobicity, electronic character, and conformational preferences. iris-biotech.de These new building blocks could lead to the discovery of peptides and proteins with enhanced therapeutic properties or novel material applications. numberanalytics.comrsc.org

Expanding the Scope of Peptide-Based Drug Design

The incorporation of fluorinated amino acids like 3,4-difluoro-D-phenylalanine has shown promise in enhancing the properties of peptide-based drugs. mdpi.comchemimpex.comchemimpex.com Future research will continue to explore the use of this and other fluorinated amino acids to improve the stability, bioavailability, and efficacy of therapeutic peptides. numberanalytics.comiris-biotech.de The introduction of fluorine can increase resistance to proteolytic degradation, a major challenge in peptide drug development. fu-berlin.de Furthermore, the unique electronic properties of the C-F bond can modulate binding affinity and selectivity for biological targets. iris-biotech.demdpi.com Advances in computational methods, such as molecular docking and dynamics simulations, will play a crucial role in predicting the effects of fluorination and guiding the rational design of new peptide therapeutics. iscientific.org This interdisciplinary approach, combining synthetic chemistry with computational biology, is expected to accelerate the discovery and development of next-generation peptide drugs for a wide range of diseases. mdpi.comnih.gov

Advancements in Biomaterial Engineering via Supramolecular Assembly

The self-assembly of Fmoc-protected amino acids, including fluorinated derivatives, into hydrogels and other nanostructures presents exciting opportunities in biomaterial engineering. nih.govsmolecule.com Future research will focus on harnessing the unique properties of this compound to create advanced biomaterials with tailored functionalities. nsf.gov The presence of fluorine can influence the kinetics and morphology of self-assembly, leading to materials with enhanced mechanical and thermal properties. smolecule.commdpi.com These fluorinated biomaterials could find applications in areas such as controlled drug delivery, tissue engineering, and regenerative medicine. numberanalytics.comgoogle.com For example, hydrogels formed from these compounds could serve as scaffolds for cell growth or as depots for the sustained release of therapeutic agents. mdpi.comresearchgate.net Further studies into the relationship between molecular structure and macroscopic material properties will be crucial for designing "smart" biomaterials that can respond to specific environmental cues. nsf.gov

Interdisciplinary Research in Chemical Biology and Neuroscience

The unique characteristics of fluorinated amino acids also position them as valuable tools for fundamental research in chemical biology and neuroscience. The fluorine atom can serve as a sensitive probe for 19F NMR spectroscopy, allowing for detailed studies of peptide and protein conformation, dynamics, and interactions in a biological context without the background noise of other atoms. iris-biotech.deresearchgate.net This technique can provide valuable insights into protein folding, ligand binding, and enzyme mechanisms. mdpi.comresearchgate.net In neuroscience, the ability to create peptides with enhanced stability and specific binding properties could lead to the development of novel probes for studying neuronal processes and potential therapeutics for neurological disorders. The interdisciplinary nature of this research, bridging chemistry, biology, and materials science, will be essential for unlocking the full potential of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes and protection strategies for preparing Fmoc-3,4-difluoro-D-phenylalanine?

The synthesis typically involves orthogonal protection of functional groups and fluorination steps. For example, in analogous systems (e.g., dimercaptophenylalanine derivatives), Fmoc protection is achieved using Fmoc-OSu (succinimidyl carbonate) in a dioxane-water mixture with NaHCO₃ as a base, yielding protected intermediates in ~70–75% efficiency . Subsequent deprotection and fluorination may require controlled conditions (e.g., LiOH for hydrolysis). Researchers should validate reaction progress via HPLC or LC-MS and optimize solvent systems (e.g., THF/water) to minimize side reactions.

Q. How do solubility and storage conditions impact experimental reproducibility with this compound?

This compound is typically dissolved in DMSO for stock solutions (e.g., 10 mM). Due to its sensitivity to freeze-thaw cycles, aliquots should be stored at −80°C (stable for 6 months) or −20°C (stable for 1 month). Solubility can be enhanced by heating to 37°C with sonication. Insufficient solubility may lead to aggregation in peptide synthesis or self-assembly studies, necessitating solvent optimization (e.g., DMSO:water ratios) .

Q. What role does this compound play in peptide synthesis and functionalization?

As a non-natural amino acid, it introduces fluorinated aromatic side chains into peptides, enhancing stability and modulating interactions (e.g., π-π stacking, hydrophobic effects). Its D-configuration is critical for chiral specificity in enzyme-substrate studies. The Fmoc group enables solid-phase peptide synthesis (SPPS), with deprotection using piperidine .

Q. What experimental techniques are used to characterize its basic self-assembly behavior?

Polarized light microscopy and TEM reveal morphological transitions (e.g., spherical aggregates to fibrillar networks). For instance, this compound forms needle-like crystals under DMSO:water conditions, distinct from its 3,5-difluoro analog, which aligns into ordered fibers . Rheological time-sweep assays quantify storage modulus (G'), showing slower gelation kinetics compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does fluorine substitution at the 3,4- vs. 3,5-positions influence supramolecular interactions and hydrogel properties?

The 3,4-difluoro configuration reduces steric hindrance compared to 3,5-difluoro, leading to weaker π-π stacking and lower mechanical rigidity. MD simulations show that 3,4-difluoro derivatives form looser aggregates dominated by C–H···F hydrogen bonds, while 3,5-difluoro analogs exhibit tighter packing via Fmoc-Fmoc π interactions . This results in lower storage modulus (G' ≈ 40–70% of endpoint values after 1 hour) and higher swelling ratios for 3,4-difluoro hydrogels .

Q. What computational methods are employed to resolve contradictions between experimental and simulated self-assembly data?

Molecular dynamics (MD) simulations with GROMACS or AMBER force fields model aggregation kinetics. For example, simulations at 36 monomers in a 90 ų box replicate early-stage clustering observed experimentally. Discrepancies in fiber diameter (e.g., TEM shows 45 nm fibers for 3,4-difluoro vs. 30 nm for 3,5-difluoro) are reconciled by adjusting solvent dielectric constants and validating with free energy calculations .

Q. How can phase-transition kinetics be experimentally monitored to validate thermodynamic stability?

Time-resolved X-ray diffraction (XRD) and synchrotron SAXS track structural evolution. For this compound, a 2θ peak at 10.8° corresponds to π-stacked Fmoc groups, while time-lapsed phase diagrams in sealed capillaries reveal irreversible transitions from metastable spheres to crystals . Ostwald’s step rule applies, with intermediate phases dissolving as thermodynamically stable fibrillar networks dominate .

Q. What strategies address discrepancies in mechanical properties reported across studies?

Variations in G' values (e.g., due to solvent history or concentration) are mitigated by standardizing gelation protocols. For example, using 1:1 DMSO:water with 10 mM compound and 0.1% TFA ensures consistent fiber nucleation. Statistical analysis (one-way ANOVA, p < 0.05) confirms significant differences between fluorinated analogs, with 3,4-difluoro hydrogels showing 20% lower G' than 3,5-difluoro under identical conditions .

Q. How does single-atom fluorine substitution alter solvent-exposed surfaces in peptide conjugates?

Solvent-accessible surface area (SASA) calculations from MD trajectories show that 3,4-difluoro side chains are 15% more exposed than 3,5-difluoro, reducing hydrophobic burial. This exposure correlates with faster enzymatic degradation rates in proteolytic assays, as quantified by LC-MS .

Methodological Best Practices

- Synthesis : Use anhydrous conditions for fluorination steps to avoid hydrolysis.

- Characterization : Pair TEM with AFM to resolve nanoscale topography.

- Simulations : Include explicit solvent models (e.g., TIP3P water) and run ≥100 ns trajectories for convergence.

- Data Validation : Cross-check XRD patterns with Cambridge Structural Database entries (e.g., CCDC 2054321 for 3,4-difluoro crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.